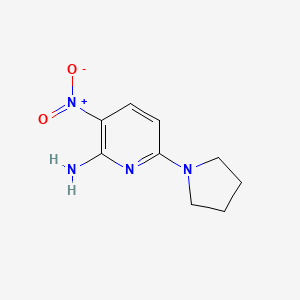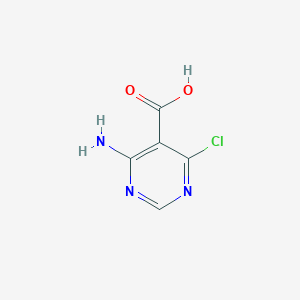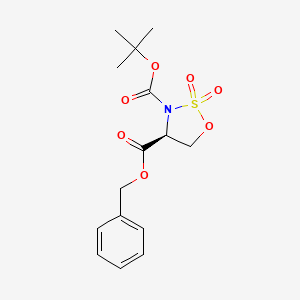![molecular formula C11H10N2O5 B8758598 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid CAS No. 87202-81-1](/img/structure/B8758598.png)
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid
Übersicht
Beschreibung
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a succinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents such as ethylene glycol under microwave irradiation to facilitate the process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: This compound is structurally similar but features an acetic acid moiety instead of succinic acid.
N-(3-Arylmethyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)benzamides: These derivatives are synthesized by reacting 4-arylidene-2-phenyl-5(4H)-oxazolones with pyridin-2-amine.
Uniqueness: 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)succinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its succinic acid moiety provides additional functional groups for further chemical modifications, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
87202-81-1 |
|---|---|
Molekularformel |
C11H10N2O5 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
2-(2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)butanedioic acid |
InChI |
InChI=1S/C11H10N2O5/c14-8(15)5-6(11(17)18)9-10(16)12-7-3-1-2-4-13(7)9/h1-4,6,9H,5H2,(H,14,15)(H,17,18) |
InChI-Schlüssel |
NKGNKJDYTQUFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C(N2C=C1)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5H-Cyclohepta[b]pyridin-5-one, 6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (9R)-](/img/structure/B8758516.png)













